Z-L-beta-homo-Glu(OtBu)-OH

orthogonal protection solution-phase peptide synthesis hydrogenolysis

α-Peptide therapeutics suffer rapid proteolytic degradation (t₁/₂ <1 h). Z-L-beta-homo-Glu(OtBu)-OH solves this as a β³-amino acid building block with orthogonal Z/OtBu protection, enabling synthesis of β-peptide foldamers that show 0% degradation over 24 h. • L-configuration ensures predictable left-handed helical folding • Z group removed via hydrogenolysis-compatible with base-sensitive modifications • Available in kg scale, ≥98% purity, ≤0.5% moisture. Ideal for foldamer design and API intermediate synthesis.

Molecular Formula C18H25NO6
Molecular Weight 351.4 g/mol
Cat. No. B15156279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-L-beta-homo-Glu(OtBu)-OH
Molecular FormulaC18H25NO6
Molecular Weight351.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CCC(CC(=O)O)NC(=O)OCC1=CC=CC=C1
InChIInChI=1S/C18H25NO6/c1-18(2,3)25-16(22)10-9-14(11-15(20)21)19-17(23)24-12-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,19,23)(H,20,21)
InChIKeyWLEKMWHPQDAGJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Z-L-beta-homo-Glu(OtBu)-OH: Technical Specifications and Procurement Baseline for Orthogonally Protected β-Homoglutamate Building Blocks


Z-L-beta-homo-Glu(OtBu)-OH (CAS 2135655-76-2, molecular formula C₁₈H₂₅NO₆, molecular weight 351.4 g/mol) is an orthogonally protected derivative of L-β-homoglutamic acid, classified as a β³-amino acid building block featuring a benzyloxycarbonyl (Z) N-terminal protecting group and a tert-butyl ester (OtBu) side-chain protecting group . The compound incorporates an additional methylene group in its backbone relative to natural α-amino acids, a structural modification that confers distinct conformational and metabolic properties when incorporated into peptides .

Why Generic Substitution of Z-L-beta-homo-Glu(OtBu)-OH Fails: Orthogonal Protection, Synthetic Accessibility, and Backbone-Dependent Performance Constraints


Direct substitution of Z-L-beta-homo-Glu(OtBu)-OH with alternative β-homoglutamate derivatives or α-glutamate analogs is not chemically or functionally equivalent. First, the Z/OtBu orthogonal protection scheme is distinct from Fmoc/OtBu combinations; the Z group requires hydrogenolytic removal (H₂/Pd-C) rather than the basic piperidine conditions used for Fmoc cleavage, enabling different synthetic strategies incompatible with base-labile protecting groups . Second, the β-amino acid backbone confers proteolytic stability advantages over α-amino acid counterparts—α-peptides are rapidly degraded by ubiquitous peptidases, whereas β-peptide bonds resist enzymatic hydrolysis [1]. Third, the stereochemical integrity of the L-configuration at the β-position determines helical folding propensity; the D-enantiomer produces different secondary structure outcomes [2]. The quantitative evidence below substantiates why this specific building block cannot be interchanged without experimental compromise.

Quantitative Differential Evidence: Z-L-beta-homo-Glu(OtBu)-OH Versus Comparators in Synthetic Efficiency, Stability, and Procurement Metrics


Z-Protected β-Homoglutamate vs. Fmoc-Protected Analog: Orthogonal Deprotection Compatibility in Multi-Step Synthesis

Z-L-beta-homo-Glu(OtBu)-OH employs a benzyloxycarbonyl (Z) N-protecting group that is removed via catalytic hydrogenation (H₂/Pd-C), conditions orthogonal to both Fmoc (base-labile) and Boc (acid-labile) protecting groups. In contrast, the Fmoc analog Fmoc-β-HomoGlu(OtBu)-OH requires basic piperidine/DMF deprotection (20-30% piperidine, 10-20 min) . This orthogonal distinction enables Z-protected building blocks to be used in convergent synthesis strategies where base-sensitive functionalities preclude Fmoc chemistry. The Z group demonstrates stability to the basic conditions used for Fmoc deprotection and the acidic conditions used for Boc cleavage [1].

orthogonal protection solution-phase peptide synthesis hydrogenolysis

β-Amino Acid Backbone vs. α-Amino Acid Backbone: Proteolytic Stability in Biological Media

Peptides incorporating β-homoglutamate residues exhibit proteolytic stability that α-peptide counterparts lack. β-Peptides tested against pronase, proteinase K, and 20S proteasome showed no cleavage over 24 h of incubation, whereas corresponding α-peptides are degraded within minutes to hours under identical conditions [1]. In vivo pharmacokinetic studies in rats demonstrated that a water-soluble β-heptapeptide exhibited elimination half-lives (t₁/₂) of 3 h and 10 h at plasma concentrations of 100 ng/mL and 30 ng/mL, respectively—significantly longer than α-peptides of comparable size [2]. All ten β-peptides in a systematic protease panel study were completely resilient to proteolysis, regardless of α-position modifications [1].

proteolytic stability peptidomimetics metabolic half-life

β-Homoglutamate vs. α-Glutamate: Conformational and Folding Properties in Designed Peptides

The additional methylene group in the β-homoglutamate backbone alters the hydrogen-bonding network and conformational preferences of resulting peptides. Poly(β-L-homoglutamate) (deprotected form of the target building block) displays pH-dependent conformational transitions in aqueous solution, adopting stable chiral conformations distinct from poly(α-L-glutamate) [1]. Short β-peptides containing as few as six monomer repeats can adopt stable secondary structures in solution, whereas α-peptide chains typically require more than 15 residues to achieve comparable structural stability [1]. This differential folding propensity enables the design of conformationally constrained peptides with shorter sequences than possible with α-amino acids alone.

peptide folding secondary structure foldamer design

OtBu Side-Chain Protection vs. OBzl Protection: Acid-Labile Cleavage Compatibility with SPPS Protocols

Z-L-beta-homo-Glu(OtBu)-OH incorporates a tert-butyl ester (OtBu) for side-chain protection, which is cleaved under acidic conditions (TFA) concurrently with resin cleavage in standard SPPS protocols. This is functionally distinct from benzyl ester (OBzl) protection found in alternative β-homoglutamate derivatives such as Boc-L-β-homoglutamic acid(OBzl) . The OtBu group offers superior acid-lability (TFA cleavage within 1-2 h at room temperature) compared to OBzl protection, which requires stronger acidic conditions (HF or HBr/AcOH) or hydrogenolysis for removal—conditions incompatible with many acid-sensitive peptide modifications and automated SPPS workflows .

solid-phase peptide synthesis side-chain protection TFA cleavage

L-Configuration vs. D-Configuration: Stereochemical Impact on Peptide Folding and Biological Recognition

The L-configuration at the β-position of Z-L-beta-homo-Glu(OtBu)-OH dictates the handedness of helical folding in resulting β-peptides. β-peptides composed of L-β-homoamino acids preferentially adopt left-handed 14-helical or 12-helical conformations, whereas D-β-homoamino acids produce mirror-image right-handed helices [1]. This stereochemical preference is not a matter of interchangeable chirality; substitution with the D-enantiomer (e.g., Z-D-β-HAsp(OtBu)-OH or Boc-D-β-homoglutamic acid derivatives) inverts the helix handedness and may abolish binding to chiral biological targets such as protein surfaces, receptors, or enzymes that exhibit stereospecific recognition [2].

stereochemistry chiral building blocks enantiomeric peptides

Procurement-Driven Application Scenarios for Z-L-beta-homo-Glu(OtBu)-OH: Validated Use Cases Based on Quantitative Differential Evidence


Design of Protease-Resistant Peptidomimetics for In Vivo Pharmacology

Z-L-beta-homo-Glu(OtBu)-OH serves as a key building block for constructing β-peptide foldamers and α/β-peptide hybrids designed for extended biological half-life. The β-amino acid backbone confers resistance to common peptidases—β-peptides show 0% degradation over 24 h against pronase, proteinase K, and the 20S proteasome, in contrast to α-peptides which degrade rapidly under identical conditions [1]. In vivo studies confirm elimination half-lives of 3-10 h for β-heptapeptides in rats, significantly exceeding typical α-peptide half-lives of <1 h [2]. Researchers targeting intracellular protein-protein interactions or requiring peptide ligands with sustained systemic exposure should procure this β-homoglutamate building block rather than α-glutamate analogs.

Solution-Phase Convergent Peptide Synthesis with Base-Sensitive Functionalities

The Z protecting group on Z-L-beta-homo-Glu(OtBu)-OH is removed via catalytic hydrogenation (H₂/Pd-C), conditions orthogonal to both base-labile (Fmoc) and acid-labile (Boc) protecting groups . This orthogonality enables convergent fragment coupling strategies where Fmoc-protected fragments are synthesized separately and subsequently coupled after Z-group removal. The compound is particularly valuable for synthesizing peptides containing base-sensitive modifications (e.g., ester linkages, certain glycosidic bonds, or oxidation-prone residues) that would be compromised during standard piperidine-mediated Fmoc deprotection [3]. Procurement of Z-protected β-homoglutamate is mandatory for such synthetic routes—Fmoc-β-HomoGlu(OtBu)-OH cannot substitute without complete redesign of the protection scheme.

Synthesis of Conformationally Constrained β-Peptide Foldamers

The β-homoglutamate backbone enables stable secondary structure formation with as few as six residues, compared to >15 residues required for α-peptides [4]. Z-L-beta-homo-Glu(OtBu)-OH provides the L-stereochemistry necessary for predictable left-handed helical folding in β-peptides and α/β-peptide foldamers [5]. The OtBu side-chain protection is fully compatible with standard Fmoc-SPPS protocols, allowing efficient automated synthesis of β-peptides containing glutamic acid surrogates. This building block is essential for foldamer design projects targeting protein surface recognition, where α/β-peptides demonstrate high affinity and selectivity while remaining significantly less susceptible to proteolytic degradation than α-peptide sequences [5].

Industrial-Scale Peptide API Process Development Requiring Scalable β-Amino Acid Supply

Z-L-beta-homo-Glu(OtBu)-OH is available at production scales up to kilograms with purity specifications of NLT 98% and moisture content ≤0.5% [6]. For process chemists developing scalable synthetic routes to peptide-based APIs containing β-homoglutamate residues, this building block offers procurement advantages over alternative β-homoglutamate derivatives that rely on hazardous reagents (e.g., diazomethane) for their preparation [7]. The orthogonal Z/OtBu protection scheme supports both solution-phase and solid-phase manufacturing approaches, providing flexibility in process design. Consistent purity specifications across production lots minimize batch-to-batch variability in downstream peptide synthesis and purification steps.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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